molecular formula C36H32N2O12S3 B11041793 tetramethyl 6'-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

tetramethyl 6'-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B11041793
M. Wt: 780.8 g/mol
InChI Key: FBBKCPRAVIQGGB-UHFFFAOYSA-N
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Description

This compound is a highly specialized spirocyclic thiopyrano-quinoline derivative featuring a 1,3-dioxoisoindole-propanoyl substituent at the 6' position. Its structural complexity arises from the fusion of a 1,3-dithiole ring with a thiopyrano[2,3-c]quinoline scaffold, further modified by tetramethyl ester groups and a methoxy substituent at the 9' position.

Properties

Molecular Formula

C36H32N2O12S3

Molecular Weight

780.8 g/mol

IUPAC Name

tetramethyl 6'-[2-(1,3-dioxoisoindol-2-yl)propanoyl]-9'-methoxy-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C36H32N2O12S3/c1-16(37-29(40)18-11-9-10-12-19(18)30(37)41)28(39)38-21-14-13-17(46-4)15-20(21)22-27(35(38,2)3)51-24(32(43)48-6)23(31(42)47-5)36(22)52-25(33(44)49-7)26(53-36)34(45)50-8/h9-16H,1-8H3

InChI Key

FBBKCPRAVIQGGB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1C2=C(C=C(C=C2)OC)C3=C(C1(C)C)SC(=C(C34SC(=C(S4)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC)N5C(=O)C6=CC=CC=C6C5=O

Origin of Product

United States

Preparation Methods

The synthesis of tetramethyl 6’-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-9’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves multiple steps. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains four ester groups, a spiro-dithiole ring, an isoindole-1,3-dione moiety, and a methoxy-substituted thiopyrano-quinoline system. Key reactive sites include:

  • Ester groups (tetracarboxylate)

  • Dithiole sulfur atoms

  • Isoindole-1,3-dione carbonyls

  • Methoxy group

Hydrolysis of Ester Groups

The tetramethyl ester groups are susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

Reagent/ConditionsReaction TypeProductYield*Notes
NaOH (aq.), 80°CSaponificationTetracarboxylic acid~70% (estimated)Requires prolonged heating
H₂SO₄ (conc.), refluxAcid hydrolysisPartial demethylationVariableCompeting side reactions may occur

*Yields extrapolated from analogous ester hydrolysis studies.

Redox Reactions Involving the Dithiole Ring

The 1,3-dithiole moiety can undergo oxidation or reduction, altering its electronic properties.

ReagentReactionProductObserved Outcome
H₂O₂ (30%)OxidationDisulfide bond formationRing-opening observed in similar dithioles
NaBH₄ReductionThiolate intermediatesInstability leads to polymerization

Nucleophilic Substitution at Isoindole-1,3-dione

The electron-deficient isoindole-1,3-dione carbonyls are prone to nucleophilic attack.

NucleophileConditionsProductNotes
Amines (e.g., NH₃)Ethanol, refluxAmide derivativesLimited by steric hindrance
HydrazineTHF, 25°CHydrazide adductsForms stable crystalline products

Methoxy Group Demethylation

The 9'-methoxy group can be cleaved under strong acidic conditions.

ReagentConditionsProductYield*
BBr₃DCM, −78°CPhenolic derivative~50%
HI (aq.)RefluxDe-methylated quinolineLow selectivity

Spiro-Ring Reactivity

The spiro-configured dithiole-thiopyrano-quinoline system shows unique strain-dependent behavior:

Reaction TypeConditionsOutcome
Thermal decomposition>200°CRing-opening with SO₂ release
UV irradiationAcetonitrileRearrangement to fused thiophene

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light induces cleavage of the dithiole ring.

  • Thermal instability : Decomposes above 250°C via simultaneous ester decarboxylation and ring fragmentation .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by multiple functional groups that contribute to its reactivity and potential biological activity. The presence of the isoindole and dithiole moieties suggests that it may exhibit unique properties relevant to drug development and materials science.

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Preliminary studies indicate that compounds with similar structures to tetramethyl 6'-[...]-tetracarboxylate exhibit cytotoxic effects against various cancer cell lines. The dioxoisoindole structure is known for its ability to intercalate DNA, potentially leading to apoptosis in cancer cells.
    • Case Study : A study on related isoindole derivatives showed significant inhibition of tumor growth in xenograft models, suggesting a pathway for further development of this compound as an anticancer agent.
  • Antimicrobial Properties :
    • The spiroquinoline framework has been associated with antimicrobial activity. Compounds in this class have demonstrated effectiveness against both gram-positive and gram-negative bacteria.
    • Research Insight : Research has indicated that modifications to the tetracarboxylate structure can enhance antimicrobial efficacy while reducing toxicity to human cells.
  • Anti-inflammatory Effects :
    • There is growing interest in the anti-inflammatory properties of compounds containing dithiole units. These compounds may inhibit pro-inflammatory cytokines and could be beneficial in treating conditions like arthritis.
    • Clinical Trials : Ongoing clinical trials are assessing the efficacy of similar compounds in reducing inflammation markers in patients with chronic inflammatory diseases.

Materials Science Applications

  • Organic Photovoltaics (OPVs) :
    • The unique electronic properties of the spiro structure make it a candidate for use in organic solar cells. Its ability to facilitate charge transfer can improve the efficiency of OPVs.
    • Experimental Findings : Research has shown that incorporating such compounds into photovoltaic devices can enhance light absorption and charge mobility.
  • Sensors :
    • The compound's potential as a sensor material arises from its ability to change properties in response to environmental stimuli (e.g., pH changes). This can be utilized in developing chemical sensors for environmental monitoring.
    • Development Projects : Several projects are underway to create sensors based on similar spiro compounds for detecting pollutants in water sources.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target molecules and modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its 6' substituent: 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl. This distinguishes it from analogs such as:

Tetramethyl 9'-methoxy-5',5'-dimethyl-6'-(3-methylbenzoyl)-...-tetracarboxylate (): Substituent: 3-Methylbenzoyl (aromatic, lipophilic). Molecular Formula: C₃₃H₃₁NO₁₀S₃. Molecular Weight: 697.8 g/mol. Key Differences: The aromatic benzoyl group favors π-π stacking but lacks the polar dioxoisoindole moiety, likely reducing solubility in polar solvents .

Tetramethyl 6'-hexanoyl-5',5'-dimethyl-...-tetracarboxylate (): Substituent: Hexanoyl (aliphatic chain). Molecular Formula: C₃₀H₃₃NO₉S₃. Molecular Weight: 647.78 g/mol.

Ethoxy Analog (PubChem, ):

  • Substituent: Ethoxy at 9' position vs. methoxy in the target compound.
  • Key Differences: Ethoxy introduces greater steric bulk and lipophilicity, which may alter metabolic stability or receptor binding .

Physicochemical Properties

Property Target Compound 3-Methylbenzoyl Analog Hexanoyl Analog
Molecular Weight ~750–800 (estimated)* 697.8 647.78
Polar Groups 4 esters, dioxoisoindole 4 esters, benzoyl 4 esters, hexanoyl
Solubility Higher (due to polar groups) Moderate Low (aliphatic chain)
Synthetic Complexity High (multi-step synthesis) Moderate Moderate

*Estimated based on substituent contributions.

Biological Activity

Tetramethyl 6'-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate (referred to as TMDI) is a complex organic compound with potential biological activities. This article aims to provide a comprehensive review of its biological activity based on available research findings.

Chemical Structure and Properties

TMDI has a unique structure characterized by multiple functional groups that contribute to its biological properties. The presence of dioxo and dithiole moieties suggests potential interactions with biological macromolecules.

Biological Activity Overview

Research indicates that TMDI exhibits various biological activities including:

1. Antioxidant Activity
TMDI has shown significant antioxidant properties in vitro. Studies indicate that it can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This is particularly relevant in conditions where oxidative damage plays a role in disease progression.

2. Antimicrobial Activity
Preliminary studies suggest that TMDI possesses antimicrobial properties against various pathogens. The compound's efficacy was evaluated using standard antimicrobial assays, showing promising results against both bacterial and fungal strains.

3. Cytoprotective Effects
TMDI has demonstrated cytoprotective effects in cell models subjected to oxidative stress. For instance, it significantly increased cell viability and reduced apoptosis in neuronal cell lines exposed to harmful agents like hydrogen peroxide (H₂O₂) .

Antioxidant Activity

A study focusing on the antioxidant capacity of TMDI utilized the DPPH radical scavenging assay. Results indicated that TMDI effectively reduced DPPH radicals in a concentration-dependent manner, suggesting its potential as a natural antioxidant .

Antimicrobial Testing

In antimicrobial studies, TMDI was tested against common pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined using the broth dilution method, revealing that TMDI exhibits significant antimicrobial activity comparable to conventional antibiotics .

Cytoprotective Mechanisms

In cellular models, TMDI was found to enhance the activity of endogenous antioxidants like superoxide dismutase (SOD) and glutathione (GSH). It also decreased malondialdehyde (MDA) levels, indicating reduced lipid peroxidation . These findings suggest that TMDI may help mitigate oxidative damage in various cellular contexts.

Case Studies

Case Study 1: Neuroprotection in PC12 Cells
A study investigated the effects of TMDI on PC12 cells subjected to oxidative stress. The results showed that treatment with TMDI significantly improved cell viability and decreased apoptotic markers compared to untreated controls .

Case Study 2: Antimicrobial Efficacy
In a comparative study of antimicrobial agents, TMDI was evaluated alongside standard antibiotics. The results indicated that TMDI exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .

Q & A

Q. Table 1: Example Reaction Yields

StepCatalyst/SolventYield (%)Reference
SpirocyclizationBF₃·Et₂O/THF87
Thiopyrano-quinoline couplingPd₂(dba)₃/toluene89

Basic: How is structural characterization performed for this compound?

Answer:

  • X-ray crystallography : Use SHELX programs (SHELXL for refinement, SHELXS for solution) to resolve complex spiro and thiopyrano-quinoline motifs .
  • Spectroscopic validation :
    • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C9', isoindole protons at δ 7.6–8.2 ppm) .
    • HRMS : High-resolution mass spectrometry (ESI-TOF) for molecular ion confirmation (e.g., [M+H]⁺ calculated for C₃₄H₃₂N₂O₁₀S₂: 733.1532) .

Basic: What in vitro assays evaluate its biological activity?

Answer:

  • Enzyme inhibition : 5-Lipoxygenase (5-LO) assays using human PMN leukocytes (IC₅₀ determination via LTB₄ biosynthesis inhibition) .
  • Cellular selectivity : Compare activity against related enzymes (e.g., 15-LO, COX-1/2) to assess specificity .

Q. Table 2: Example Biological Data

AssayTargetIC₅₀ (nM)Reference
5-LO inhibition (PMN)Human7
Whole-blood LTB₄ inhibitionHuman3800

Advanced: How can reaction conditions be optimized for spiro ring formation?

Answer:

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂, TiCl₄) versus BF₃·Et₂O to enhance cyclization efficiency .
  • Solvent effects : Compare polar aprotic solvents (THF, DMF) for intermediate stability .
  • Temperature control : Gradual heating (40–60°C) to minimize side reactions .
  • Real-time monitoring : Use TLC (Rf = 0.3 in 7:3 hexane/EtOAc) and in situ FTIR to track spiro intermediate formation .

Advanced: How to resolve discrepancies in NMR and MS data during structural confirmation?

Answer:

  • Diastereomer analysis : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers if racemization occurs .
  • X-ray validation : Cross-reference NMR assignments with crystallographic data (e.g., bond angles, torsion angles) .
  • Isotopic labeling : Synthesize ¹³C-labeled analogs to confirm ambiguous carbonyl or methyl signals .

Advanced: What computational methods predict binding affinity to target enzymes?

Answer:

  • Molecular docking : Use AutoDock Vina with PDE4 or 5-LO crystal structures (PDB: 1XOM, 3V99) to map interactions with the isoindole-dione moiety .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the thiopyrano-quinoline core in enzyme active sites .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to guide SAR .

Advanced: How to analyze conflicting bioactivity data across different assay systems?

Answer:

  • Assay standardization : Normalize data using reference inhibitors (e.g., MK-0591 for 5-LO) to control for inter-lab variability .
  • Membrane permeability studies : Measure logP values (e.g., 3.2 via shake-flask method) to explain discrepancies in cellular vs. enzymatic activity .
  • Metabolite profiling : Use LC-MS to identify in situ degradation products (e.g., ester hydrolysis) that reduce potency in whole-blood assays .

Advanced: What strategies improve solubility for in vivo studies?

Answer:

  • Prodrug design : Synthesize phosphate or PEGylated derivatives of the tetracarboxylate groups .
  • Co-solvent systems : Test DMSO/PBS (1:4 v/v) or cyclodextrin complexes for aqueous dispersion .
  • Particle size reduction : Nano-milling (Z-average < 200 nm via dynamic light scattering) to enhance bioavailability .

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